molecular formula C17H19FN6O B5039759 1-(4-fluorobenzyl)-N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide

1-(4-fluorobenzyl)-N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No. B5039759
M. Wt: 342.4 g/mol
InChI Key: ULJIXHAZWCOCHZ-UHFFFAOYSA-N
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Description

This compound is a pyrazole-based 1,2,3-triazole derivative . Pyrazole-based 1,2,3-triazole derivatives are known for their diverse pharmacological effects . They have been synthesized using a click reaction in a green solvent, a 2:1 mixture of PEG-400 and water .


Synthesis Analysis

The synthesis of these compounds involves a click reaction using a 2:1 mixture of PEG-400 and water as a green solvent . The synthesized intermediate and final compounds were characterized by 1H NMR, 13C NMR, and mass spectra and elemental analysis techniques .


Molecular Structure Analysis

The structure of the final compounds was evidenced by single crystal X-ray diffraction study . The electrospray ionization mass spectrum (ESI–MS) of one of the compounds showed a molecular ion peak at m/z 474.3, which tallies with its molecular formula C26H21ClFN5O .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds were characterized by 1H NMR, 13C NMR, and mass spectra . The –CH2 signals of the methylenedioxy linkage appear at δ 4.64 and 4.56 ppm, the higher chemical shift value is for the –CH2 group attached to the pyrazole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds were analyzed using 1H NMR, 13C NMR, and mass spectra . The molecular formula of one of the compounds is C26H21ClFN5O, with an average mass of 389.469 Da and a monoisotopic mass of 389.201569 Da .

Future Directions

The future directions for this compound could involve further exploration of its pharmacological effects, particularly its antitubercular activity. The compounds in this series could be potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents .

properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-N-methyl-N-[2-(1-methylpyrazol-4-yl)ethyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN6O/c1-22(8-7-14-9-19-23(2)10-14)17(25)16-12-24(21-20-16)11-13-3-5-15(18)6-4-13/h3-6,9-10,12H,7-8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULJIXHAZWCOCHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CCN(C)C(=O)C2=CN(N=N2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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